molecular formula C18H25ClN2O2S B7051005 N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide

N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide

Cat. No.: B7051005
M. Wt: 368.9 g/mol
InChI Key: IBPYCDFDEFKSCN-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a chlorinated thiophene ring, a cyclopentanecarbonyl group, and a cyclohexane carboxamide moiety. It is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide typically involves multiple steps:

  • Formation of the Chlorothiophene Intermediate: : The synthesis begins with the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions.

  • Alkylation: : The chlorothiophene intermediate is then subjected to alkylation with a suitable alkylating agent, such as methyl iodide (CH3I), to introduce the methyl group at the 2-position of the thiophene ring.

  • Amidation: : The alkylated chlorothiophene is reacted with cyclopentanecarbonyl chloride in the presence of a base like triethylamine (TEA) to form the cyclopentanecarbonylamino derivative.

  • Cyclohexane Carboxamide Formation: : Finally, the cyclopentanecarbonylamino derivative is coupled with cyclohexane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorothiophen-2-yl)methyl]-4-methylcyclohexan-1-amine
  • N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxylate

Uniqueness

N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorothiophene moiety provides reactivity towards nucleophiles, while the cyclopentanecarbonyl and cyclohexane carboxamide groups contribute to its potential biological activities.

This compound’s unique structure allows it to interact with a variety of molecular targets, making it a valuable candidate for further research and development in multiple scientific fields.

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2S/c19-16-10-9-15(24-16)11-20-17(22)13-5-7-14(8-6-13)21-18(23)12-3-1-2-4-12/h9-10,12-14H,1-8,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPYCDFDEFKSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCC(CC2)C(=O)NCC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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